

T0901317: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: T0901317

Cat. No.: B1681857

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic Liver X Receptor (LXR) agonist, **T0901317**. It covers the compound's chemical structure, physicochemical and pharmacological properties, detailed experimental protocols, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic diseases, oncology, and neurodegenerative disorders.

Chemical Structure and Physicochemical Properties

T0901317, with the systematic name N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzenesulfonamide, is a potent non-steroidal agonist of Liver X Receptors. Its chemical and physical properties are summarized in the table below.

| Property | Value |
|-------------------|--|
| CAS Number | 293754-55-9 |
| Molecular Formula | C ₁₇ H ₁₂ F ₉ NO ₃ S |
| Molecular Weight | 481.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). Insoluble in water. |
| Purity | Typically >98% by HPLC |
| Storage | Store at -20°C for long-term stability. |

Pharmacological Properties

T0901317 is a well-characterized LXR agonist with a complex pharmacological profile that includes activity at other nuclear receptors.

| Parameter | Value |
|-----------------------------------|--|
| Primary Target | Liver X Receptor (LXR) α and β |
| EC ₅₀ for LXR α | ~20-50 nM |
| EC ₅₀ for LXR β | ~50 nM |
| Off-Target Activity | - Farnesoid X Receptor (FXR) agonist (EC ₅₀ ~5 μ M) - Retinoid X Receptor (RXR) inverse agonist - ROR α and ROR γ dual inverse agonist (K _i = 132 nM and 51 nM, respectively) |
| Mechanism of Action | Binds to and activates LXRs, which then form heterodimers with RXR. This complex binds to LXR response elements (LXREs) on target genes, regulating their transcription. |
| Key Biological Effects | - Upregulates genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1). - Modulates fatty acid and glucose metabolism. - Exhibits anti-inflammatory properties. - Suppresses proliferation and induces apoptosis in various cancer cell lines. - Reduces amyloid- β production in models of Alzheimer's disease. |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Pharmacokinetic studies in mice have provided insights into the ADME properties of **T0901317**. After intraperitoneal administration of a 20 mg/kg dose, the following parameters were observed^[1]:

| Parameter | Serum | Liver | Brain |
|--------------------------|-------|-------|-------|
| T _{max} (hours) | 1.5 | 1.5 | 4 |
| t _{1/2} (hours) | 4.9 | 3.3 | 4.5 |

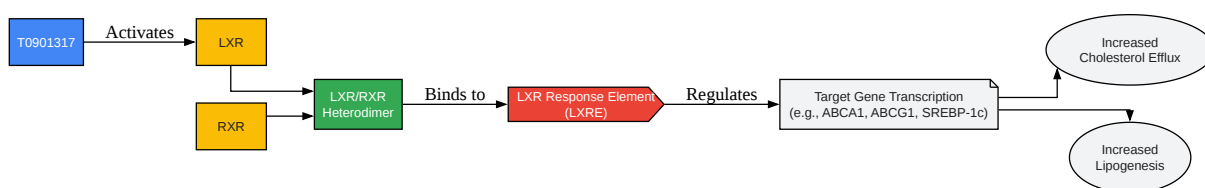
T0901317 is orally active and its anti-atherogenic effects have been shown to correlate with its plasma concentration.[2][3] However, its use can lead to hyperlipidemia and hepatic steatosis, which are important considerations for in vivo studies.[4]

Key Signaling Pathways Modulated by T0901317

T0901317 exerts its biological effects through the modulation of several key intracellular signaling pathways.

LXR Signaling Pathway

As a potent LXR agonist, **T0901317** directly activates the LXR signaling cascade, a central regulator of cholesterol, fatty acid, and glucose homeostasis.

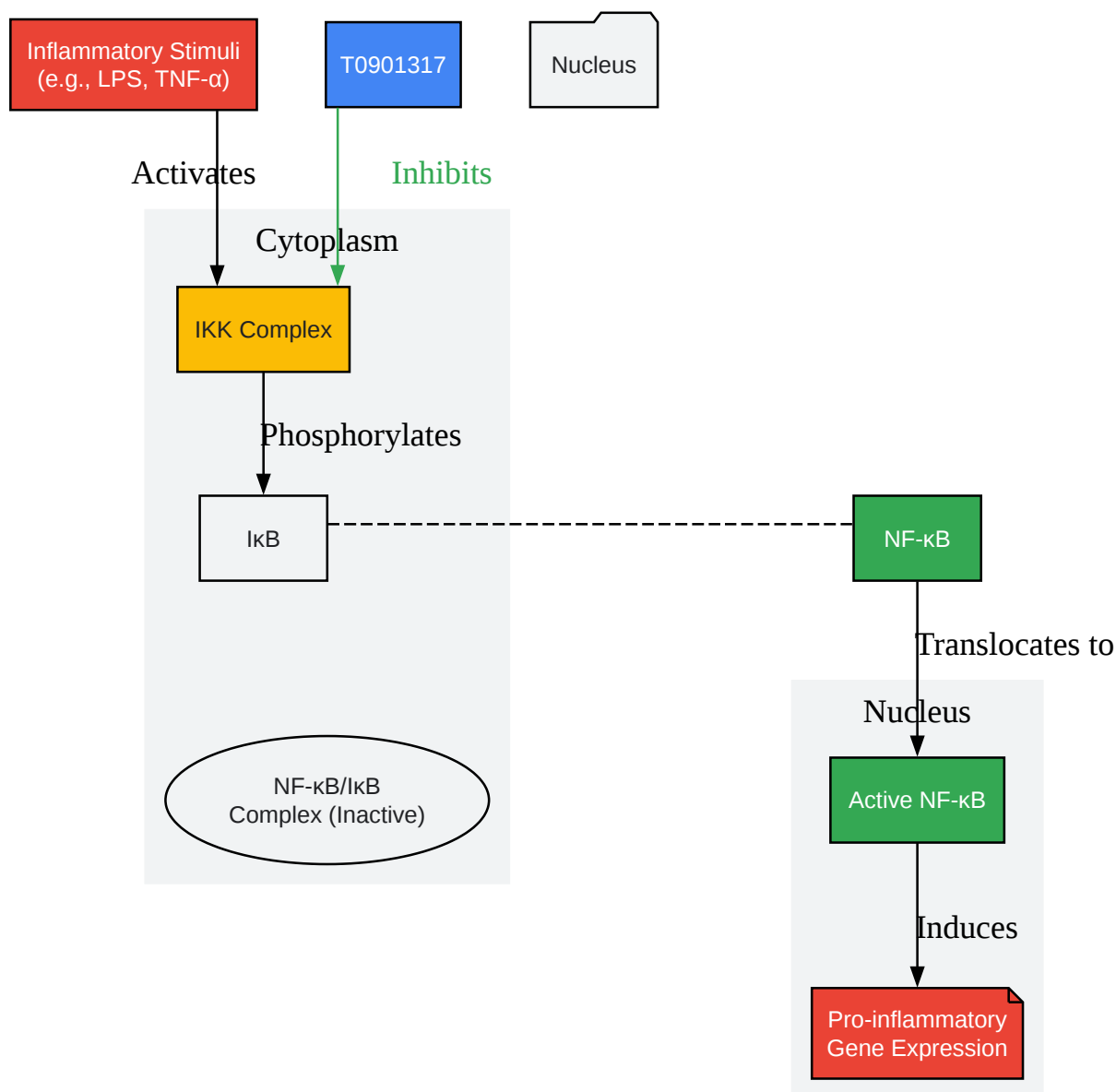


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LXR Signaling Pathway Activation by **T0901317**.

NF-κB Signaling Pathway

T0901317 has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[5]

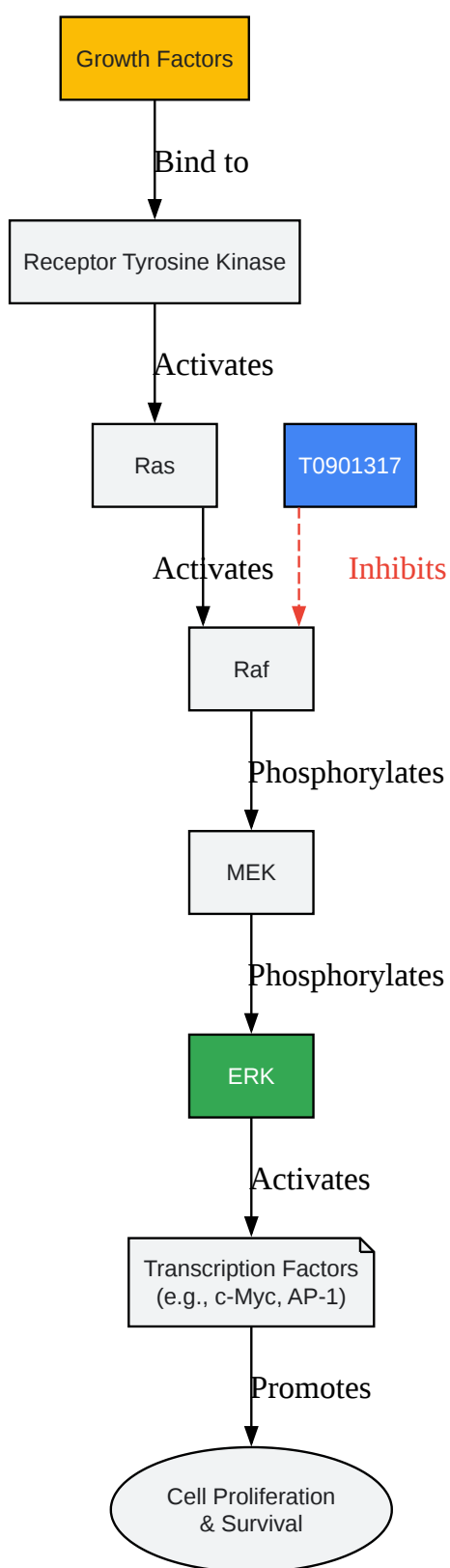


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Inhibition of NF-κB Signaling by **T0901317**.

ERK/MAPK Signaling Pathway

T0901317 can also influence the ERK/MAPK pathway, which is involved in cell proliferation, differentiation, and survival.



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